molecular formula C8H14N2O B8668046 2-(Hydroxymethyl)piperidine-1-acetonitrile

2-(Hydroxymethyl)piperidine-1-acetonitrile

Cat. No. B8668046
M. Wt: 154.21 g/mol
InChI Key: FRNCFQQFAOJAFJ-UHFFFAOYSA-N
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Patent
US07557215B2

Procedure details

The method follows that of S6 using 2-hydroxymethyl-piperidin-1-yl-acetonitrile (31.96 g, 0.208 mol), LiAlH4 (23.68 g, 0.624 mol) and dry THF (200 mL). The title compound (8.74 g, 27%) was afforded as straw-coloured oil by kugelrohr distillation (225° C., 0.13 mbar). δH (250 MHz; CDCl3); 1.2-1.75 (m, 6H, CH2CH2CH2, CH2CH2CH and CH2CH2CH), 2.2 (m, 1H, 1×NCH2CH2) 2.35 (m, 2H, H2NCH2CH2N), 2.58 (s (broad), 3H, OH and NH2), 2.75 (t, 2H, H2NCH2CH2N), 2.85 (3×d, 1H, 1×NCH2CH2), 2.92 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=4 Hz and 12 Hz, 1×CHCH2OH) and 3.76 (2×d, 1H, J=4 Hz and 12 Hz, 1×CHCH2OH; FAB MS, m/z(M+H)+ 159.
Quantity
31.96 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[CH2:9][C:10]#[N:11].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:11][CH2:10][CH2:9][N:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:3]1[CH2:2][OH:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
31.96 g
Type
reactant
Smiles
OCC1N(CCCC1)CC#N
Step Two
Name
Quantity
23.68 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCN1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.74 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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